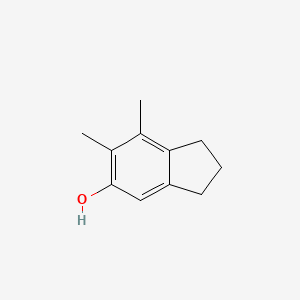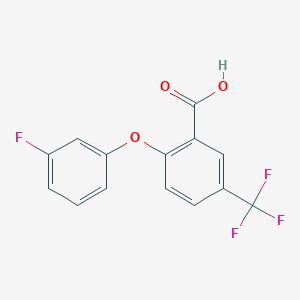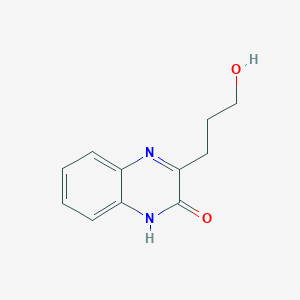
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is an organic compound that features a cyano group, a neopentyloxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride typically involves the reaction of 4-neopentyloxyaniline with a cyano group donor under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to facilitate the cyanoacetylation of the aniline derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4-methoxyaniline: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Cyanoaniline: Lacks the neopentyloxy group, making it less sterically hindered.
3-Cyano-4-ethoxyaniline: Contains an ethoxy group, which is smaller than the neopentyloxy group.
Uniqueness
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biochemical assays and drug design .
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
5-amino-2-(2,2-dimethylpropoxy)benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13;/h4-6H,8,14H2,1-3H3;1H |
Clave InChI |
ZFZZUWIBBJZPMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=C(C=C(C=C1)N)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B8308990.png)



